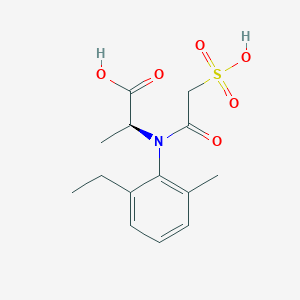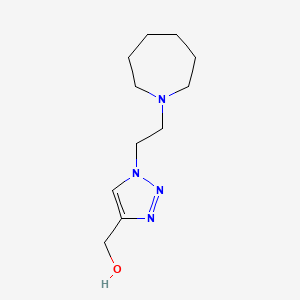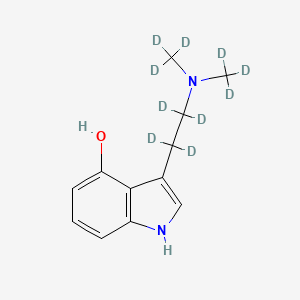
Metolachlor-NOA 413173
説明
Metolachlor-NOA 413173, also known as S-Metolachlor Metabolite NOA 413173, is an analytical standard . Its empirical formula is C14H17NNa2O6S and it has a molecular weight of 373.33 . It is used in agriculture and environmental applications .
Synthesis Analysis
The synthesis of Metolachlor-NOA 413173 is not explicitly mentioned in the search results. However, Metolachlor, a related compound, is produced from 2-ethyl-6-methylaniline (MEA) via condensation with methoxy acetone .
Molecular Structure Analysis
The molecular structure of Metolachlor-NOA 413173 is represented by the SMILES string [Na+].[Na+].CCc1cccc(C)c1N(C@@HC([O-])=O)C(=O)CS([O-])(=O)=O . The InChI string is 1S/C14H19NO6S.2Na/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21;;/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21);;/q;2*+1/p-2/t10-;;/m0../s1 .
Physical And Chemical Properties Analysis
Metolachlor-NOA 413173 is an analytical standard . It is suitable for HPLC and gas chromatography (GC) techniques .
科学的研究の応用
Photodegradation in Water Treatment
Metolachlor is a widely used herbicide detected in both ground and surface waters. Studies on its degradation through ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes have been conducted. These methods are effective in removing metolachlor from water, with detailed kinetics of elimination and byproduct identification being explored (Wu, Shemer, & Linden, 2007).
Effects on Algae
Research has shown that metolachlor impacts the green microalga Pseudokirchneriella subcapitata. Exposure to the herbicide leads to reduced metabolic activity, changes in chlorophyll content, and photosynthetic efficiency. It also causes growth yield reduction and modifications in cell biovolume and shape (Machado & Soares, 2020).
Cancer Incidence in Pesticide Applicators
Studies on pesticide applicators exposed to metolachlor have investigated its association with cancer incidence. These large-scale cohort studies have not found a clear risk for any cancer subtype related to metolachlor exposure (Rusiecki et al., 2005).
Effects on Human Liver Cells
Research on immortalized human liver (HepG2) cells indicates that metolachlor exposure significantly inhibits cell growth and affects cell cycle progression (Hartnett, Musah, & Dhanwada, 2013).
Role in Sustainable Weed Management
Metolachlor, including its S-isomer S-metolachlor, plays a significant role in sustainable weed management. Its soil behavior and low risk for developing weed resistance make it suitable for use in conservation tillage and in various crops (O'Connell, Harms, & Allen, 1998).
Potential Toxicity and Environmental Impact
Studies have assessed the potential toxicity of metolachlor on bacterial and mitochondrial model systems, indicating its safety relative to other pesticides. However, it is noted that its extensive use may have long-lasting impacts on ecosystems (Pereira et al., 2009).
Impact on Aquatic Ecosystems
Research has demonstrated that agricultural runoff containing metolachlor can affect river and wetland ecosystems, with different sediment types influencing its toxicity (Karuppiah, Liggans, & Gupta, 1997).
Microbial Degradation
Studies have identified microorganisms capable of degrading metolachlor, such as Candida xestobii, indicating a microbial component in its environmental fate (Muñoz et al., 2011).
Stereochemistry and Agricultural Use
Investigations into the stereochemistry of metolachlor have revealed the importance of its four stereoisomers, with the S-isomer showing stronger biological effects. This research impacts its application in agriculture (Mannschreck & Angerer, 2009).
Comparative Toxicity Studies
Comparative studies on metolachlor and its degradation products have shown varying effects on marine organisms, highlighting the need to consider both the herbicide and its byproducts in environmental toxicity assessments (Mai et al., 2014).
作用機序
The mechanism of action of Metolachlor-NOA 413173 is not explicitly mentioned in the search results. However, Metolachlor, a related compound, acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .
Safety and Hazards
The specific safety and hazards associated with Metolachlor-NOA 413173 are not provided in the search results. However, Metolachlor, a related compound, has been detected in ground and surface waters in concentrations ranging from 0.08 to 4.5 parts per billion (ppb) throughout the U.S . It is classified as a Category C pesticide by the United States Environmental Protection Agency (US EPA), which indicates limited evidence of carcinogenicity .
特性
IUPAC Name |
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWIWNBIJDJHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016160 | |
| Record name | Metolachlor NOA 413173 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N-(2-Ethyl-6-methylphenyl)-2-sulfoacetamido)propanoic acid | |
CAS RN |
1418095-19-8 | |
| Record name | Metolachlor NOA 413173 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile](/img/structure/B6594802.png)

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)
![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)





![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
